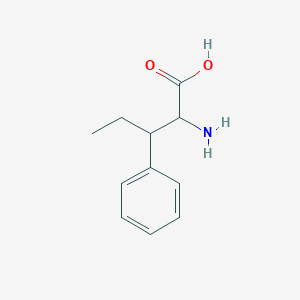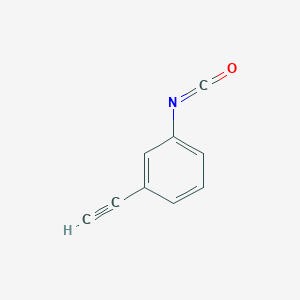
3-(Triethylsilyl)propiolic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Triethylsilyl)propiolic acid is an organosilicon compound characterized by the presence of a triethylsilyl group attached to a propiolic acid moiety. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Triethylsilyl)propiolic acid typically involves the reaction of propiolic acid with triethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
HC≡C-COOH + (C2H5)3SiCl→(C2H5)3Si-C≡C-COOH + HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 3-(Triethylsilyl)propiolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or alkoxides (RO⁻) can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Various silyl-substituted derivatives.
科学的研究の応用
3-(Triethylsilyl)propiolic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and materials.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its role in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of 3-(Triethylsilyl)propiolic acid involves its reactivity towards various chemical reagents. The triethylsilyl group provides steric protection and enhances the stability of the compound, allowing for selective reactions at the propiolic acid moiety. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
3-(Trimethylsilyl)propiolic acid: Similar structure but with a trimethylsilyl group instead of a triethylsilyl group.
3-(Triisopropylsilyl)propiolic acid: Contains a triisopropylsilyl group, offering different steric and electronic properties.
3-(Tri-tert-butylsilyl)propiolic acid: Features a tri-tert-butylsilyl group, providing increased steric hindrance.
Uniqueness: 3-(Triethylsilyl)propiolic acid is unique due to the balance between steric protection and reactivity provided by the triethylsilyl group. This makes it a versatile reagent in organic synthesis and materials science.
特性
分子式 |
C9H16O2Si |
|---|---|
分子量 |
184.31 g/mol |
IUPAC名 |
3-triethylsilylprop-2-ynoic acid |
InChI |
InChI=1S/C9H16O2Si/c1-4-12(5-2,6-3)8-7-9(10)11/h4-6H2,1-3H3,(H,10,11) |
InChIキー |
RSKXVBHFEFTCQJ-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)C#CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B13500630.png)
![1-{2,6-dioxaspiro[4.5]decan-9-yl}methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13500657.png)
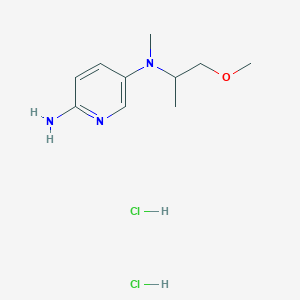

![1-(Bromomethyl)-3-methylbicyclo[1.1.1]pentane](/img/structure/B13500668.png)


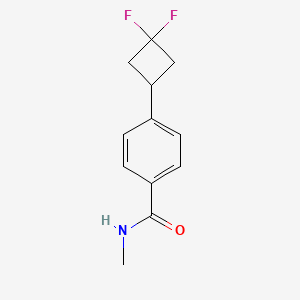
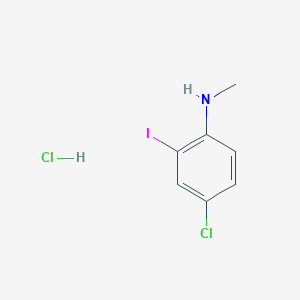
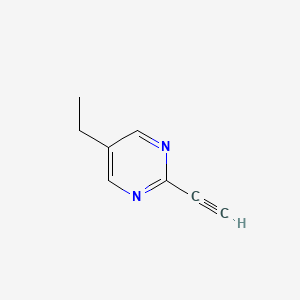

![N-[4'-amino-2'-(diethylsulfamoyl)-[1,1'-biphenyl]-4-yl]acetamide](/img/structure/B13500702.png)
